molecular formula C22H22ClNO3 B3012812 1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1705838-70-5

1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No. B3012812
CAS RN: 1705838-70-5
M. Wt: 383.87
InChI Key: VOOXKINNFZOVNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one" is a derivative of the spiro[isobenzofuran-1(3H),4'-piperidine] class, which has been extensively studied for its potential as a central nervous system agent. This class of compounds has been associated with various biological activities, including antidepressant, neuroleptic, and antihypertensive effects, as well as sigma receptor affinity .

Synthesis Analysis

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives typically involves the lithiation of a suitable precursor, followed by the addition of a piperidone and subsequent acid-catalyzed cyclization. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved by lithiating 2-bromobenzhydryl methyl ether, adding 1-methyl-4-piperidone, and then cyclizing the intermediate . Analogues with various substituents have been synthesized to explore the structure-activity relationship and optimize biological activity .

Molecular Structure Analysis

The molecular structure of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives is characterized by the presence of a spiro connection between the isobenzofuran and piperidine rings. The nature of substituents on the nitrogen atom of the piperidine ring and the isobenzofuran moiety significantly influences the biological activity and receptor affinity of these compounds. For instance, medium-sized N-substituents have been found to result in potent, but unselective sigma ligands, while larger substituents can confer selectivity for sigma 2 binding sites .

Chemical Reactions Analysis

The chemical reactivity of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives is influenced by the substituents present on the core structure. Introduction of various functional groups can lead to compounds with different biological activities. For example, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] have shown diuretic and antihypertensive properties . The position and nature of substituents on the isobenzofuran ring can also affect the affinity for sigma binding sites .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro[isobenzofuran-1(3H),4'-piperidine] derivatives, such as solubility, stability, and pharmacokinetic profile, are crucial for their potential therapeutic application. Compounds in this class have been evaluated for their stability in liver microsomes, selectivity against CYP P450 enzymes, and pharmacokinetic properties. For instance, certain derivatives have demonstrated high affinity for H3 receptors, good microsomal stability, and selectivity against CYP isoforms, although oral bioavailability has been a challenge for some .

Scientific Research Applications

Sigma Ligands and Binding Sites

The compound has been studied for its potential as a sigma ligand, specifically targeting sigma 2 binding sites. Investigations into the structural factors governing sigma 1/sigma 2 affinity and selectivity within this class of compounds revealed that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] significantly impacts both affinity and selectivity. Modifications to the benzene ring of the spiro[isobenzofuran-1(3H),4'-piperidine] ring system mainly affect affinity for sigma 1 binding sites (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

This compound has been synthesized and evaluated for its potential as a central nervous system (CNS) agent. Studies include the synthesis of various analogues and evaluation of their biological activities, such as inhibition of tetrabenazine-induced ptosis, which is a characteristic of antidepressants (Bauer et al., 1976). Additional studies explored the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as CNS depressants, evaluating their potency and selectivity in various biological assays (Allen et al., 1978).

Synthesis and Structural Analysis

Research has also focused on the synthesis of this compound and its derivatives, along with structural analysis to understand the impact of different substituents and configurations on biological activity. This includes the exploration of cis- and trans-isomers and their respective activities (Martin et al., 1981). Another study explored the synthesis and reactions of derivatives with a heteroatom attached to nitrogen, providing insights into structure-activity relationships (Klioze, Bauer, & Geyer, 1977).

Diuretic and Antihypertensive Properties

Investigations into the diuretic and antihypertensive properties of N-sulfur derivatives of this compound have been reported, revealing species-specific activity in rats (Klioze & Novick, 1978).

Improved Synthesis Methods

Research has also been conducted on improved synthesis methods for derivatives of this compound, aiming to enhance the efficiency and yield of the synthesis process (Liu et al., 2013).

Neurokinin Receptor Antagonists

This compound has been studied as a lead compound for novel neurokinin receptor antagonists, showing potent inhibitory activity against bronchoconstriction in animal models (Kubota et al., 1998).

properties

IUPAC Name

1'-[3-(4-chloro-3-methylphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO3/c1-15-13-16(7-9-19(15)23)8-10-20(25)24-12-4-11-22(14-24)18-6-3-2-5-17(18)21(26)27-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXKINNFZOVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.